methyl 2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate
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Overview
Description
methyl 2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate is a complex organic compound that features a thiophene ring, an oxadiazole ring, and a sulfanyl-acetic acid ester group
Mechanism of Action
Target of Action
The compound, also known as “methyl 2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetate” or “(5-Thiophen-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid methyl ester”, is a thiophene-based analog . Thiophene derivatives have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets to exert their effects . For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers
Biochemical Pathways
Given the broad range of biological activities exhibited by thiophene derivatives, it can be inferred that multiple biochemical pathways could potentially be affected . The downstream effects of these interactions would depend on the specific targets and mode of action of the compound.
Result of Action
Given the range of biological activities exhibited by thiophene derivatives, it can be inferred that the compound could potentially have a variety of molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate typically involves multiple steps. One common method starts with the preparation of the thiophene and oxadiazole precursors. These precursors are then linked through a sulfanyl bridge, followed by esterification to form the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
methyl 2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
Scientific Research Applications
Chemistry
In chemistry, methyl 2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with various biological molecules makes it a valuable tool in biochemical studies.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate. Its structure allows for modifications that can enhance its pharmacological properties, such as bioavailability and target specificity.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or stability. Its versatility makes it suitable for various applications, including electronics and coatings.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: This compound features an iodine atom and a benzoic acid group, making it structurally different but functionally similar in some reactions.
4,4’-Dichlorobenzophenone: This compound has two chlorine atoms and a benzophenone core, offering different reactivity and applications.
Uniqueness
methyl 2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate is unique due to its combination of a thiophene ring, an oxadiazole ring, and a sulfanyl-acetic acid ester group. This unique structure allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields.
Properties
IUPAC Name |
methyl 2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S2/c1-13-7(12)5-16-9-11-10-8(14-9)6-3-2-4-15-6/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STLNIRJSYHBWEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NN=C(O1)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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